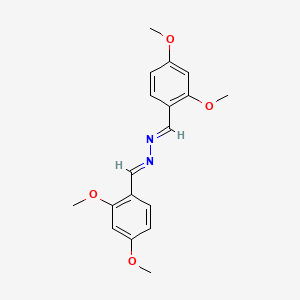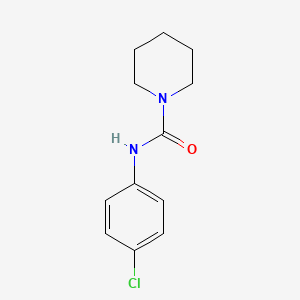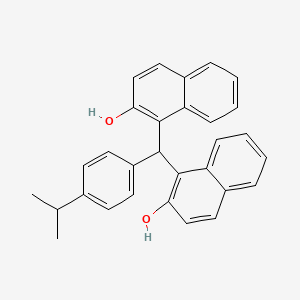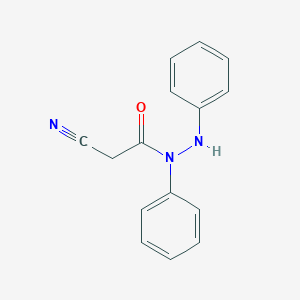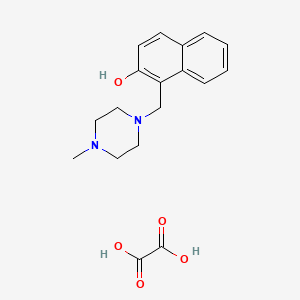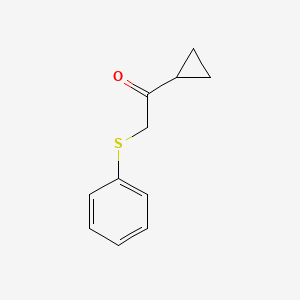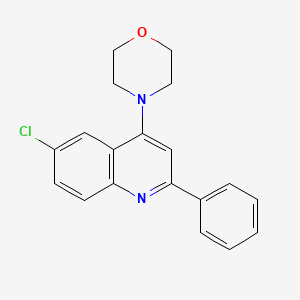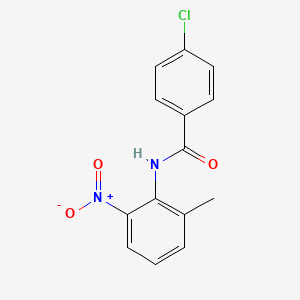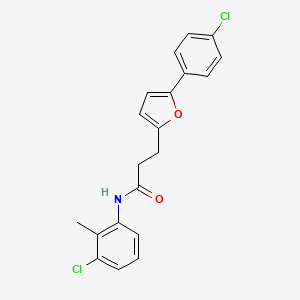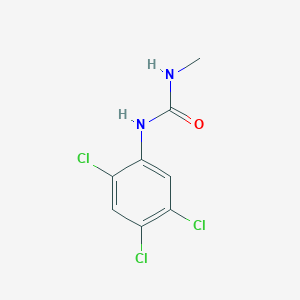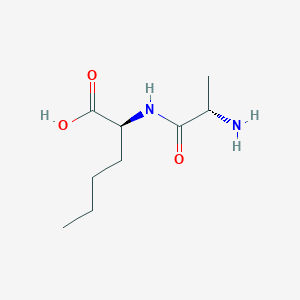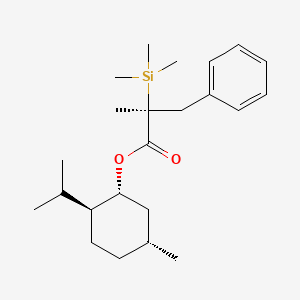
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol: A related compound with similar stereochemistry but lacking the ester and trimethylsilyl groups.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzoate: Another ester derivative with a different acyl group.
Uniqueness
The presence of the trimethylsilyl group in (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly useful in applications where these characteristics are desirable .
Eigenschaften
CAS-Nummer |
112297-84-4 |
|---|---|
Molekularformel |
C23H38O2Si |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-methyl-3-phenyl-2-trimethylsilylpropanoate |
InChI |
InChI=1S/C23H38O2Si/c1-17(2)20-14-13-18(3)15-21(20)25-22(24)23(4,26(5,6)7)16-19-11-9-8-10-12-19/h8-12,17-18,20-21H,13-16H2,1-7H3/t18-,20+,21-,23+/m1/s1 |
InChI-Schlüssel |
SICQZWJSRMADLT-RJSMDTJLSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@](C)(CC2=CC=CC=C2)[Si](C)(C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C(C)(CC2=CC=CC=C2)[Si](C)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


